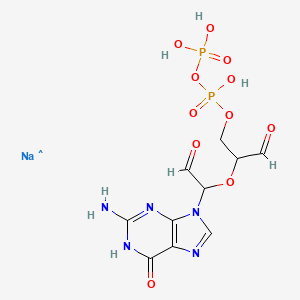
CID 135705231
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-diphosphate, periodate oxidized sodium salt is a chemically modified nucleotide. It is derived from guanosine 5’-diphosphate, where the ribose moiety has been oxidized by periodate to introduce aldehyde groups at the 2’ and 3’ positions. This compound is often used in biochemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-diphosphate, periodate oxidized sodium salt typically involves the oxidation of guanosine 5’-diphosphate with sodium periodate. The reaction is carried out in an aqueous solution at a controlled pH and temperature to ensure selective oxidation of the ribose moiety without affecting the guanine base or the phosphate groups. The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining stringent control over reaction conditions, and employing purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-diphosphate, periodate oxidized sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound itself is a product of oxidation.
Reduction: The aldehyde groups introduced by periodate oxidation can be reduced back to hydroxyl groups.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate is used for the initial oxidation.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the aldehyde groups.
Substitution: Various nucleophiles, including amines and hydrazines, can react with the aldehyde groups under mild conditions.
Major Products
Reduction: The major product of reduction is guanosine 5’-diphosphate.
Substitution: Depending on the nucleophile used, various Schiff bases or hydrazones can be formed.
Scientific Research Applications
Guanosine 5’-diphosphate, periodate oxidized sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for studying nucleotide interactions and modifications.
Biology: The compound is employed in the study of enzyme mechanisms, particularly those involving nucleotide-binding proteins.
Medicine: It serves as a tool for investigating the biochemical pathways of nucleotides and their analogs.
Industry: The compound is used in the development of diagnostic assays and as a precursor for other chemically modified nucleotides.
Mechanism of Action
The mechanism of action of guanosine 5’-diphosphate, periodate oxidized sodium salt involves its reactivity due to the aldehyde groups introduced by periodate oxidation. These aldehyde groups can form covalent bonds with nucleophiles, making the compound useful for studying enzyme-substrate interactions and protein-nucleotide binding. The molecular targets include nucleotide-binding proteins and enzymes that interact with guanosine derivatives.
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-diphosphate: The unmodified form of the compound.
Adenosine 5’-diphosphate, periodate oxidized sodium salt: A similar compound where adenosine is used instead of guanosine.
Inosine 5’-diphosphate sodium salt: Another nucleotide derivative with similar applications.
Uniqueness
Guanosine 5’-diphosphate, periodate oxidized sodium salt is unique due to the specific introduction of aldehyde groups at the 2’ and 3’ positions of the ribose moiety. This modification allows for unique reactivity and applications in biochemical research that are not possible with the unmodified nucleotide or other similar compounds.
Properties
InChI |
InChI=1S/C10H13N5O11P2.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQWNQWHPHPRBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585170 |
Source


|
| Record name | PUBCHEM_16219446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-43-4 |
Source


|
| Record name | PUBCHEM_16219446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














